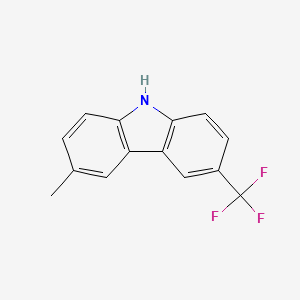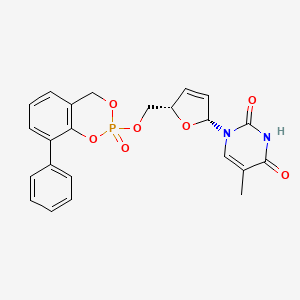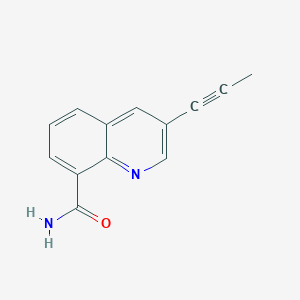
3-trans-p-Coumaroyl maslinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-trans-p-Coumaroyl maslinic acid is a natural triterpenoid compound derived from maslinic acid, which is found in various plants. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . The compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-trans-p-Coumaroyl maslinic acid can be synthesized through various chemical reactions, including catalytic hydrogenation, alkylation, and aromatic substitution reactions . The synthesis typically involves the coupling of maslinic acid with p-coumaric acid under specific reaction conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the bark of oak trees, which are rich in maslinic acid . The extraction process is followed by purification and chemical modification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-trans-p-Coumaroyl maslinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its biological activities .
Scientific Research Applications
3-trans-p-Coumaroyl maslinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: The compound is studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: It has potential therapeutic applications in treating cancer, inflammation, and microbial infections.
Mechanism of Action
The mechanism of action of 3-trans-p-coumaroyl maslinic acid involves its interaction with various molecular targets and pathways. It is known to inhibit the p53-MDM2 interaction, leading to the reactivation of p53 activity, which plays a crucial role in cancer prevention . Additionally, the compound exhibits antimicrobial activity by disrupting the cell membrane integrity of Gram-positive bacteria .
Comparison with Similar Compounds
3-trans-p-Coumaroyl maslinic acid can be compared with other similar compounds, such as:
Silvestrol: Another triterpenoid with potent anticancer properties.
Betulonic acid: Known for its anti-inflammatory and anticancer activities.
Uniqueness: What sets this compound apart is its dual role in both anticancer and antimicrobial activities, making it a versatile compound for various therapeutic applications .
Properties
Molecular Formula |
C39H54O5 |
|---|---|
Molecular Weight |
602.8 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(E)-3-phenylprop-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C39H54O5/c1-34(2)19-21-39(33(42)43)22-20-37(6)26(27(39)23-34)14-15-30-36(5)24-28(40)32(35(3,4)29(36)17-18-38(30,37)7)44-31(41)16-13-25-11-9-8-10-12-25/h8-14,16,27-30,32,40H,15,17-24H2,1-7H3,(H,42,43)/b16-13+/t27-,28+,29-,30+,32-,36-,37+,38+,39-/m0/s1 |
InChI Key |
QYNZDAXHBDWWFS-BECYFJCGSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)OC(=O)/C=C/C6=CC=CC=C6)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=CC=C6)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Phenyl-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B10843150.png)






